molecular formula C5H10N2O B2970527 (5R)-5-methylpiperazin-2-one CAS No. 1240589-51-8

(5R)-5-methylpiperazin-2-one

Cat. No.: B2970527
CAS No.: 1240589-51-8
M. Wt: 114.148
InChI Key: SODLPCCEKPQWAY-SCSAIBSYSA-N
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Description

(5R)-5-Methylpiperazin-2-one is a chiral compound with a piperazine ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure allows it to interact with different biological targets, making it a valuable molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5R)-5-methylpiperazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of N-methyl-1,2-diaminoethane with a carbonyl compound, followed by cyclization to form the piperazine ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions: (5R)-5-Methylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The piperazine ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(5R)-5-Methylpiperazin-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of (5R)-5-methylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

    Piperazine: A parent compound with a similar ring structure but lacking the methyl group.

    N-Methylpiperazine: Similar to (5R)-5-methylpiperazin-2-one but with different stereochemistry.

    2-Methylpiperazine: Another related compound with a methyl group at a different position.

Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its interactions with biological targets and its overall reactivity. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(5R)-5-methylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-4-2-7-5(8)3-6-4/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODLPCCEKPQWAY-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC(=O)CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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